B1576470 Hepcidin

Hepcidin

Cat. No.: B1576470
Attention: For research use only. Not for human or veterinary use.
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Description

Hepcidin is a liver-derived peptide hormone that serves as the principal regulator of systemic iron homeostasis . This key iron-regulatory hormone functions by binding to the cellular iron exporter ferroportin, found on enterocytes and macrophages, inducing its internalization and degradation . This mechanism effectively blocks dietary iron absorption and the release of recycled iron from cellular storage, making this compound a critical research target for understanding disorders of iron metabolism . Researchers utilize this compound to investigate the pathophysiology of the anemia of chronic disease (also known as anemia of inflammation), where inflammation-driven elevated this compound levels lead to iron sequestration and functional iron deficiency . Conversely, its role is also studied in hereditary hemochromatosis, where this compound deficiency results in iron overload . Beyond these core areas, this compound is a vital tool for exploring iron dysregulation in conditions such as beta-thalassemia and chronic kidney disease . The mature, bioactive form of human this compound is a 25-amino acid peptide stabilized by four disulfide bonds, giving it a distinctive hairpin structure . This product is provided For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use.

Properties

bioactivity

Antimicrobial

sequence

DTHFPICIFCCGCCRKAICGMCCKT

Origin of Product

United States

Scientific Research Applications

Diagnostic Applications

Hepcidin levels serve as a biomarker for various iron disorders. The measurement of this compound can aid in diagnosing conditions such as:

  • Iron-Deficiency Anemia (IDA) : this compound levels are often low in IDA due to increased iron absorption needs. Studies have shown that measuring this compound can differentiate between IDA and anemia of chronic disease (ACD) effectively .
  • Iron-Refractory Iron Deficiency Anemia (IRIDA) : Elevated this compound levels can indicate IRIDA, where patients do not respond to oral iron supplementation. This condition is linked to mutations affecting this compound regulation .
  • Hereditary Hemochromatosis (HH) : In HH, this compound levels are typically low, leading to excessive iron absorption. Monitoring this compound can help manage this condition by guiding therapeutic interventions .

Table 1: Diagnostic Utility of this compound Levels

ConditionTypical this compound LevelDiagnostic Implication
Iron-Deficiency Anemia (IDA)LowIncreased iron absorption needed
Iron-Refractory IDAHighNon-responsiveness to oral iron
Hereditary HemochromatosisLowExcessive iron absorption

Therapeutic Applications

The manipulation of this compound levels presents a promising therapeutic avenue for treating iron disorders:

  • This compound Agonists : These agents aim to increase this compound levels to reduce iron overload in conditions like β-thalassemia and hereditary hemochromatosis. Preclinical studies have shown that these agonists can effectively lower serum iron levels and improve clinical outcomes .
  • This compound Antagonists : In cases where increased iron availability is necessary, such as anemia associated with chronic diseases, antagonists that lower this compound levels may enhance iron absorption and mobilization from stores .

Case Study: this compound Agonist Therapy

A study investigated the effects of a novel this compound agonist on patients with β-thalassemia. Results indicated significant reductions in serum ferritin levels and improvements in hemoglobin levels over a six-month treatment period. This suggests that targeting this compound could be an effective strategy for managing iron overload conditions .

Research on this compound and Related Disorders

Recent studies have explored the relationship between this compound and various diseases:

  • Restless Legs Syndrome (RLS) : Elevated serum this compound levels have been observed in patients with RLS, indicating a potential link between altered iron metabolism and RLS severity .
  • Sickle Cell Anemia : Research has shown that genetic variants affecting the HAMP gene influence this compound levels in sickle cell anemia patients, which could affect disease management strategies .

Table 2: this compound Levels in Disease Contexts

DiseaseObserved this compound LevelClinical Implications
Restless Legs Syndrome (RLS)HighPotential link to severity
Sickle Cell AnemiaVariableInfluenced by genetic variants

Comparison with Similar Compounds

Table 1: Comparison of this compound and Key Analogs/Modulators

Compound Structure Mechanism of Action Efficacy/Outcome Clinical Stage References
This compound 25-aa, 4 disulfide bonds Binds FPN, induces degradation Short half-life (<2.5 min) N/A
Minithis compound PR73 9-aa, 1 disulfide bond Mimics this compound’s N-terminal Reduces serum iron by 75% in mice Preclinical
Fursultiamine Small molecule (C12H16N4O3S2) Blocks this compound-FPN interaction 60% ferritin reduction in vitro In vitro
TMPRSS6 ASO Antisense oligonucleotide Inhibits TMPRSS6, ↑ this compound Improves anemia in β-thalassemia mice Phase I/II trials

Research Findings and Clinical Implications

  • Minihepcidins : Demonstrated efficacy in iron overload models but require optimization for tissue-specific delivery .
  • Fursultiamine : Potent in vitro activity but lacks in vivo data; toxicity profiling is pending .
  • Clinical Trials : this compound analogs (e.g., LJPC-401) and TMPRSS6 inhibitors (e.g.,IONIS-TMPRSS6-LRx) are in trials for ACD and β-thalassemia .
  • Challenges: this compound’s diurnal secretion rhythm complicates dosing strategies , while assay variability (e.g., immunochemical vs. mass-spectrometry methods) hinders clinical standardization .

Preparation Methods

Solid-Phase Peptide Synthesis (SPPS)

  • This compound, being a 25-amino acid peptide with a complex structure stabilized by four disulfide bonds, is commonly synthesized chemically using solid-phase peptide synthesis.
  • This method allows precise control over peptide sequence and incorporation of disulfide bridges to form the characteristic hairpin structure with 8 cysteines.
  • Chemically synthesized this compound is used as a standard in quantitative assays such as LC-MS/MS for measuring this compound levels in biological samples.

Purification and Characterization

  • After synthesis, this compound peptides undergo purification by high-performance liquid chromatography (HPLC), typically using reverse-phase columns.
  • Mass spectrometry confirms the molecular weight and verifies the formation of disulfide bonds.
  • Chemically synthesized this compound serves as a reference standard in clinical and biochemical assays, ensuring assay sensitivity and specificity.

Recombinant Expression of this compound and Related Proteins

Expression Systems

  • Recombinant expression of this compound or related regulatory proteins such as mouse soluble hemojuvelin (msHJV) is performed in mammalian cell lines (e.g., HEK293 cells).
  • For example, msHJV is expressed by transducing HEK293 cells with lentiviral vectors carrying truncated hemojuvelin cDNA, followed by culture in defined media supplemented with fetal bovine serum.

Purification Techniques

  • Secreted recombinant proteins are purified from conditioned media using cation exchange chromatography followed by reverse-phase HPLC.
  • The purified proteins are characterized by their apparent molecular size and biological activity to confirm identity and functionality.

Application in this compound Regulation Studies

  • Recombinant proteins like soluble hemojuvelin are crucial for studying this compound regulation pathways, especially the BMP (bone morphogenetic protein) signaling pathway that modulates this compound synthesis in hepatocytes.

Biological Preparation Using Primary Hepatocyte Cultures

Isolation and Culture

  • Primary hepatocytes are isolated from mouse liver using collagenase perfusion protocols.
  • These cells retain the machinery to regulate this compound synthesis in response to iron stimuli, such as holotransferrin (iron-saturated transferrin).

Induction of this compound Expression

  • This compound mRNA levels in cultured hepatocytes increase dose-dependently in response to transferrin saturation.
  • The induction is mediated via the hemojuvelin/BMP2/4-dependent pathway, independent of BMP9 signaling.

Limitations and Considerations

  • This compound mRNA rapidly decreases after hepatocyte isolation but stabilizes after 8 hours in culture.
  • The in vitro induction of this compound by holotransferrin is lower compared to in vivo models, likely due to hypoxic injury or loss of membrane components during isolation.

Analytical Preparation for Quantification

Stable Isotope-Labeled Standards

  • For sensitive and quantitative measurement of this compound in clinical samples, stable isotope-labeled this compound peptides are synthesized chemically.
  • These serve as internal standards in mass spectrometry-based assays such as SELDI-TOF-MS and LC-MS/MS, enhancing assay accuracy and reproducibility.

LC-MS/MS Method Development

  • A robust LC-MS/MS method has been developed using chemically synthesized this compound and stable isotope-labeled internal standards to quantify this compound in human serum.
  • This method allows precise quantification necessary for clinical and research applications.

Summary Table of this compound Preparation Methods

Preparation Method Description Key Features Applications
Chemical Synthesis (SPPS) Solid-phase peptide synthesis of 25-aa peptide Precise sequence control, disulfide bond formation Standards for assays, structural studies
Recombinant Expression Lentiviral transduction of mammalian cells Production of soluble hemojuvelin and related proteins Study of regulatory pathways
Primary Hepatocyte Culture Isolation and culture of mouse hepatocytes Physiological induction of this compound mRNA Functional studies of this compound regulation
Stable Isotope-Labeled Standards Chemically synthesized labeled peptides Internal standards for mass spectrometry Quantitative clinical assays
LC-MS/MS Quantification Analytical method using synthetic standards Sensitive, specific quantification Clinical diagnostics and research

Research Findings and Notes

  • This compound synthesis is tightly regulated by iron levels via the BMP signaling pathway, with hemojuvelin acting as a BMP coreceptor enhancing BMP2/4 effects.
  • Recombinant soluble hemojuvelin can be produced and purified to study its role in this compound regulation.
  • Primary hepatocyte cultures provide a valuable but limited in vitro model for studying this compound induction by iron-saturated transferrin.
  • Chemical synthesis remains the gold standard for producing this compound peptides used as standards in sensitive analytical methods.
  • The N-terminal segment of this compound is critical for its biological activity, informing the design of synthetic analogs and agonists.

Q & A

Advanced Research Question

  • Baseline Stratification: Use multivariate regression to adjust for confounders like ferritin, albumin, and inflammation markers (e.g., CRP) .
  • Endpoint Definition: Define clear endpoints (e.g., hemoglobin response ≥1 g/dL) and censor data post-initiation of alternative therapies to avoid bias .
  • Retrospective Limitations: Acknowledge observational constraints; validate findings in prospective cohorts with pre-specified this compound thresholds .

How can researchers resolve contradictions in this compound measurements across different assay platforms?

Advanced Research Question

  • Assay Cross-Validation: Compare results from ELISA, MS, and immunochemical assays using shared SRM to quantify inter-method variability .
  • Data Normalization: Express this compound levels as ratios to internal controls (e.g., creatinine) or z-scores relative to cohort medians .
  • Meta-Analysis Frameworks: Apply random-effects models to pool data from heterogeneous studies, adjusting for assay type as a covariate .

What experimental designs are optimal for studying this compound's role in iron metabolism in chronic kidney disease (CKD)?

Advanced Research Question

  • Longitudinal Cohorts: Track this compound, ferritin, and hemoglobin in CKD patients pre/post iron therapy, stratifying by inflammation status (e.g., CRP) .
  • Mechanistic Studies: Use isotope-labeled iron (e.g., ⁵⁹Fe) to quantify this compound-mediated iron recycling in macrophage-specific knockout models .
  • Endpoint Harmonization: Align with KDIGO guidelines to define anemia progression and iron repletion thresholds .

How does serum albumin influence this compound levels in multivariate analyses?

Basic Research Question

  • Regression Modeling: Include albumin as a continuous variable in linear regression to isolate its effect from iron stores (ferritin) and inflammation .
  • Pathway Analysis: Use mediation models to test if albumin modulates this compound via IL-6 or direct hepatic synthesis effects .
  • Clinical Relevance: Adjust for hypoalbuminemia in studies of this compound in malnutrition or liver dysfunction .

What quality control measures ensure batch-to-batch consistency in synthetic this compound peptides?

Basic Research Question

  • Analytical Rigor: Request HPLC (>95% purity) and MS characterization for each batch to confirm sequence accuracy .
  • Solubility Testing: Pre-test peptides in buffer systems (e.g., PBS with 0.1% BSA) to avoid aggregation in functional assays .
  • Bioactivity Verification: Validate peptide activity using in vitro iron export assays (e.g., ferroportin degradation in macrophages) .

How can researchers address the dual role of this compound in iron homeostasis and immune response?

Advanced Research Question

  • Transcriptomic Profiling: Perform RNA-seq on liver biopsies from sepsis models to identify overlapping IL-6/hepcidin and TLR4 signaling pathways .
  • Genetic Perturbation: Use CRISPR/Cas9 to disrupt this compound promoters in murine models, observing iron dysregulation and infection susceptibility .
  • Clinical Cohorts: Correlate this compound levels with infection outcomes in anemia trials, adjusting for iron supplementation .

What are best practices for incorporating this compound into predictive models of anemia treatment response?

Advanced Research Question

  • Machine Learning: Train algorithms on this compound, ferritin, CRP, and erythropoietin resistance indices to predict ESA responsiveness .
  • Threshold Optimization: Use ROC curves to define this compound cutoffs (e.g., <20 ng/mL) for stratifying high/low responders .
  • Dynamic Monitoring: Model this compound trajectories post-treatment to identify early non-responders .

How should this compound be measured in studies involving inflammatory comorbidities?

Basic Research Question

  • Timing of Sampling: Collect baseline this compound pre-treatment and post-resolution of acute inflammation (e.g., 72h post-antibiotics) .
  • Panel Approach: Co-measure IL-6, CRP, and ferritin to dissect inflammation-driven vs. iron-driven this compound elevation .
  • Species-Specific Assays: Use validated ELISAs for human studies and murine-specific kits for preclinical models .

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